molecular formula C10H12N2O2 B324190 N'-acetyl-3-methylbenzohydrazide

N'-acetyl-3-methylbenzohydrazide

Cat. No.: B324190
M. Wt: 192.21 g/mol
InChI Key: LFSILSVLVJVGFV-UHFFFAOYSA-N
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Description

N'-Acetyl-3-methylbenzohydrazide is a benzohydrazide derivative characterized by an acetyl group attached to the hydrazide nitrogen and a 3-methyl substituent on the benzoyl ring.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N//'-acetyl-3-methylbenzohydrazide

InChI

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(6-7)10(14)12-11-8(2)13/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

LFSILSVLVJVGFV-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NNC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Acyl vs. Benzylidene Derivatives : N'-Acetyl and N'-benzoyl derivatives (e.g., ) are synthesized via acylation, whereas benzylidene derivatives (e.g., ) form through hydrazide-aldehyde condensation. The acetyl group may enhance solubility, while benzylidene groups introduce π-conjugation, affecting electronic properties .
  • Electron-donating groups (e.g., methoxy in ) may enhance stability .

Crystallographic and Hydrogen-Bonding Features

  • N′-(3-Ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide (): Exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice. The Mo(VI) complex adopts a distorted octahedral geometry, with coordination via phenolate O, imine N, and enolic O .
  • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (): Features extensive hydrogen bonding (O–H···N, N–H···O, C–H···O), contributing to its rigid conjugated system.

Spectroscopic Characterization

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Characterized via ¹H/¹³C NMR, IR, and X-ray diffraction. The acetyl group’s presence in N'-acetyl-3-methylbenzohydrazide would produce distinct IR stretches (C=O at ~1650 cm⁻¹) and NMR signals (δ ~2.1 ppm for CH₃) .
  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (): Confirmed by mass spectrometry and elemental analysis, illustrating standardized protocols applicable to N'-acetyl derivatives .

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